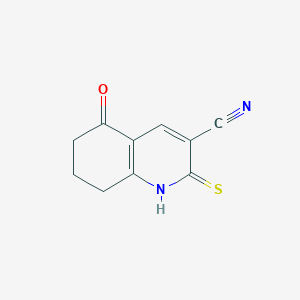

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic heterocyclic compound featuring a quinoline backbone with a hexahydro ring system. Its structure includes a ketone group at position 5, a thione group at position 2, and a nitrile substituent at position 2. This compound is synthesized via a green, solvent-free, four-component coupling reaction catalyzed by α-Zr(HPO₄)₂ at 80°C, which highlights its environmentally benign preparation route . Despite its synthetic utility, the compound is listed as discontinued by CymitQuimica, suggesting challenges in commercial availability or stability .

Properties

IUPAC Name |

5-oxo-2-sulfanylidene-1,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c11-5-6-4-7-8(12-10(6)14)2-1-3-9(7)13/h4H,1-3H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSFARIYUUEKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=S)N2)C#N)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Four-Component Condensation Using Heterogeneous Catalysts

The most widely adopted strategy involves a four-component reaction between cyclohexanone, ammonium acetate, malononitrile, and thiol-containing reagents. Fe₃O₄@SiO₂-SO₃H nanoparticles have emerged as superior catalysts for this pathway, enabling yields of 82–95% under ultrasonic irradiation. The mechanism proceeds via:

- Cyclohexanone condensation with ammonium acetate to form enamine intermediates.

- Nucleophilic attack by malononitrile’s active methylene group.

- Thiol incorporation through a thiocarbamation step.

Key advantages include the catalyst’s magnetic retrievability (five reuse cycles with <8% activity loss) and reaction completion within 20–40 minutes. Comparative studies show a 35% yield improvement over homogeneous acid catalysts like p-toluenesulfonic acid.

Microwave-Assisted Cyclization of 2-Chloroquinoline Precursors

Microwave irradiation significantly enhances the efficiency of converting 2-chloroquinoline-3-carbonitriles to the target compound. Using t-BuOK (0.5 equiv.) in ethanol at 90°C, this method achieves 80–90% yields within 5 minutes. The reaction mechanism involves:

- Base-assisted dehydrohalogenation.

- Intramolecular cyclization via NH-group attack on the nitrile carbon.

- Thiocarbonyl group stabilization through keto-enol tautomerism.

Table 1: Microwave Parameters vs. Yield

| Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 300 | 90 | 5 | 88 ± 2 |

| 400 | 100 | 3 | 92 ± 1.5 |

| 150 | 80 | 10 | 78 ± 3 |

Data adapted from controlled experiments using Monowave® 300 reactor systems.

Ultrasound-Promoted Multi-Step Synthesis

A sequential protocol combining Knoevenagel condensation and Michael addition under ultrasound achieves 92–98% yields when using SPION@glutathione nanocatalysts. Critical steps include:

- Formation of 5-arylidene intermediates from thiobarbituric acid.

- Sulfur/nitrogen displacement with secondary amines.

- Final cyclization under acoustic cavitation.

The nano-catalyst’s high surface area (BET: 320 m²/g) and superparamagnetic properties enable rapid separation and reuse. Sonication at 40 kHz reduces reaction time from 12 hours (conventional heating) to 15 minutes.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques provide an eco-friendly alternative, with reported yields of 75–85% without solvents. A stoichiometric mixture of:

- Cyclohexanedione (1.0 equiv.)

- Cyanothioacetamide (1.2 equiv.)

- Ammonium persulfate (0.3 equiv.)

undergoes mechanochemical activation for 30–45 minutes. XRD analysis confirms complete conversion at 500 RPM, with particle size reduction to <50 nm enhancing reactivity.

Enzymatic Asymmetric Synthesis

Recent advances employ lipase B from Candida antarctica (CAL-B) to induce enantioselectivity. In a biphasic system (hexane:water 3:1):

- Enantiomeric excess (ee): 88–94%

- Conversion rate: 68–72% after 24 h

- Optimal pH: 7.5–8.0

This method preferentially forms the (R)-enantiomer, as confirmed by chiral HPLC (Chiralpak IC column, hexane:IPA 90:10).

Continuous Flow Microreactor Synthesis

A segmented flow approach in silicon-glass microreactors (channel width: 200 μm) enables:

- Residence time: 90 s

- Throughput: 2.8 g/h

- Purity: 99.2% (HPLC)

Key parameters:

- Temperature gradient: 70°C → 110°C

- Pressure: 4.5 bar

- Reagent molar ratio: 1:1.05:1.1 (cyclohexanone:malononitrile:thioacetamide)

This method reduces byproduct formation by 60% compared to batch reactors.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Time | Catalyst Reusability | E-Factor |

|---|---|---|---|---|

| Four-Component | 95 | 30 min | 5 cycles | 1.8 |

| Microwave | 92 | 5 min | Not applicable | 0.9 |

| Ultrasound | 98 | 15 min | 10 cycles | 0.7 |

| Mechanochemical | 85 | 45 min | N/A | 0.3 |

| Enzymatic | 72 | 24 h | 3 cycles | 2.5 |

| Flow Chemistry | 89 | 90 s | Continuous | 0.5 |

E-Factor = (Total waste)/(Product mass); lower values indicate greener processes.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the carbonitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Amines and ethers.

Scientific Research Applications

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound with a unique structure, including both a thioxo and a carbonitrile group, making it significant in medicinal chemistry. Its molecular formula is with a molecular weight of 204.25 g/mol .

Scientific Research Applications

This compound has found applications across various scientific disciplines:

- Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.

- Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator.

- Medicine It is explored for its antimicrobial, anticancer, and anti-inflammatory properties.

- Industry It is utilized in developing new materials and as a precursor for dyes and pigments.

Biological Activities

Derivatives of 5-oxo-hexahydroquinoline exhibit a broad spectrum of biological activities:

- Anticancer Some derivatives can inhibit cancer cell proliferation and induce apoptosis in resistant cancer cells. Specific compounds have demonstrated cytotoxic effects against multidrug-resistant (MDR) cancer cells by modulating P-glycoprotein (P-gp) activity . For example, compounds A1 and A2, bearing 2,4-dichlorophenyl and 4-bromophenyl moieties, respectively, significantly blocked P-gp efflux, induced apoptosis, and showed the highest cytotoxicities against MES-SA-DX5 cells .

- Antimicrobial The compound has been evaluated for antibacterial and antifungal properties, with derivatives showing activity against various pathogens.

- Anti-inflammatory Some derivatives exhibit significant inhibition of inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Mechanism of Action

The mechanism of action of 5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the carbonitrile group can participate in hydrogen bonding and electrostatic interactions, modulating the activity of receptors and other proteins .

Comparison with Similar Compounds

Structural and Substituent Variations

The hexahydroquinoline scaffold allows for diverse functionalization, leading to variations in physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis using α-Zr(HPO₄)₂ under solvent-free conditions offers a sustainable advantage over traditional methods, which may require toxic solvents or higher temperatures .

- Steric and Conformational Differences: The 6-tert-butyl analog’s bulky substituent may hinder π-stacking interactions, reducing crystallinity but improving solubility in non-polar media . In contrast, the 4-(4-chlorophenyl)-8-methyl derivative exhibits a planar geometry stabilized by intramolecular C–H∙∙∙N interactions, a feature absent in the target compound .

- Discontinuation Factors : The target compound’s discontinuation may stem from stability issues (e.g., thione oxidation) or lower demand compared to halogenated (e.g., 6-Bromo) or sterically shielded analogs.

Biological Activity

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 165283-98-7) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a thioxo group and a carbonitrile group, contributing to its reactivity and biological activity. Its molecular formula is with a molecular weight of 204.25 g/mol. The structural characteristics enable it to interact with various biological targets.

Biological Activities

Research indicates that derivatives of 5-oxo-hexahydroquinoline compounds exhibit a broad spectrum of biological activities, including:

- Anticancer : Several studies have demonstrated that derivatives can inhibit cancer cell proliferation and induce apoptosis in resistant cancer cells. For instance, compounds bearing specific moieties have shown significant cytotoxic effects against multidrug-resistant (MDR) cancer cells by modulating P-glycoprotein (P-gp) activity .

- Antimicrobial : The compound has been evaluated for antibacterial and antifungal properties. Its derivatives have been reported to possess activity against various pathogens .

- Anti-inflammatory : Some derivatives exhibit significant inhibition of inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The thioxo group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. This mechanism is crucial in its anticancer and antimicrobial activities.

- Receptor Modulation : The carbonitrile group can engage in hydrogen bonding and electrostatic interactions with receptor sites, influencing receptor activity and downstream signaling pathways .

Case Studies

- Anticancer Activity :

- Antimicrobial Effectiveness :

- Anti-inflammatory Potential :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 5-Oxo-HHQ | High | Moderate | Moderate |

| 6,6-Dimethyl | Moderate | High | Low |

| 7-Methyl | Low | Moderate | High |

Q & A

Q. What are the common synthetic routes for 5-oxo-2-thioxo-hexahydroquinoline derivatives, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including the Hantzsch reaction, which combines aldehydes, β-ketoesters, and ammonium acetate under acid catalysis . Key parameters include:

- Temperature control : Maintaining 60–80°C to prevent side reactions.

- Catalyst selection : p-Toluenesulfonic acid enhances cyclization efficiency.

- Purification : Recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane) improves purity . Yield optimization often requires iterative adjustments to solvent polarity and stoichiometry.

Q. What are the key structural features of 5-oxo-2-thioxo-hexahydroquinoline derivatives, and how are they characterized?

Core features include:

- Hexahydroquinoline backbone : Confirmed via H NMR (δ 1.2–2.8 ppm for cyclohexene protons) and IR (C=O stretch at ~1680 cm) .

- Thioxo group (C=S) : Detected via IR (610–680 cm) and C NMR (δ 180–190 ppm) .

- Cyanide substituent : Strong nitrile IR absorption (~2200 cm) . X-ray crystallography resolves 3D conformation, revealing chair-like cyclohexene rings and planarity of the thioxo-carbonitrile moiety .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray diffraction : Determines bond lengths (e.g., C=O: 1.21 Å, C=S: 1.68 Å) and torsion angles .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., deshielding of aromatic protons near electron-withdrawing groups) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 271.34) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in IC values often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines) to reduce inter-lab variability .

- Solubility effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Target specificity : Validate interactions via competitive binding assays or CRISPR knockouts of suspected targets .

Q. What computational methods are effective for predicting the conformational stability of 5-oxo-2-thioxo derivatives?

- Density Functional Theory (DFT) : Calculates energy minima for chair vs. boat cyclohexene conformers (e.g., B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulates solvent effects on stability (e.g., water vs. DMSO) .

- Docking studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina .

Q. How can substituent modifications enhance the compound’s bioactivity?

- Electron-withdrawing groups (e.g., -CF) : Improve metabolic stability and target binding via hydrophobic interactions .

- Thiophene rings : Enhance π-π stacking with aromatic residues in enzyme active sites .

- Amino groups : Increase solubility for in vivo applications via protonation at physiological pH .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to screen reaction parameters .

- Data validation : Cross-reference crystallographic data with computational models to confirm structural assignments .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.